molecular formula C14H22ClN3O2 B018745 Metoclopramide-d3 CAS No. 1216522-89-2

Metoclopramide-d3

Cat. No.: B018745
CAS No.: 1216522-89-2
M. Wt: 302.81 g/mol
InChI Key: TTWJBBZEZQICBI-HPRDVNIFSA-N
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Description

Metoclopramide-d3 (CAS 1216522-89-2) is a deuterium-labeled analog of metoclopramide, a dopamine D2 receptor (D2DR) antagonist and substituted benzamide with neuroleptic activity. The compound incorporates three deuterium atoms, replacing hydrogen atoms at specific positions, which increases its molecular weight to 302.81 g/mol (molecular formula: C₁₄H₁₉D₃ClN₃O₂) . It is primarily used as an internal standard in analytical chemistry (e.g., mass spectrometry) to quantify non-deuterated metoclopramide in pharmacokinetic or metabolic studies .

Key properties include:

  • Application: Research tool for tracking receptor binding, metabolism, and pharmacokinetics .
  • Safety: Not classified as carcinogenic by EPA, NIOSH, or TLV, though a full chemical safety assessment is pending .
  • Availability: Sold by suppliers like Santa Cruz Biotechnology (5 mg for $305.00) and Cayman Chemical Co., strictly for non-therapeutic research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Metoclopramide-d3 involves the incorporation of deuterium atoms into the metoclopramide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol in the presence of a catalyst to replace hydrogen atoms with deuterium atoms in the methoxy group of metoclopramide .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the deuterated product. The use of deuterated solvents and reagents is optimized to minimize costs while maximizing the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions: Metoclopramide-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Profile

Metoclopramide-d3 retains the pharmacological properties of its parent compound, metoclopramide, which acts primarily as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor agonist. Its mechanism of action involves:

  • Antiemetic Effects : By blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, this compound effectively prevents nausea and vomiting caused by various stimuli, including chemotherapy and postoperative conditions .
  • Prokinetic Effects : It enhances gastrointestinal motility by increasing lower esophageal sphincter tone and accelerating gastric emptying, making it beneficial for conditions like diabetic gastroparesis and gastroesophageal reflux disease (GERD) .

Clinical Applications

This compound is utilized in several clinical settings:

  • Nausea and Vomiting Management :
    • Chemotherapy-Induced Nausea : It is frequently prescribed to prevent nausea and vomiting in patients undergoing chemotherapy .
    • Postoperative Nausea : The drug is used prophylactically to manage nausea in postoperative patients when nasogastric suction is not feasible .
  • Gastrointestinal Disorders :
    • Gastroparesis Treatment : this compound is vital in managing diabetic gastroparesis by improving gastric emptying and reducing symptoms of nausea .
    • GERD Management : It is indicated for patients who do not respond to standard treatments for GERD, aiding in symptom relief .
  • Off-Label Uses :
    • Migraine Treatment : this compound may be used as an adjunct therapy for acute migraine treatment, particularly in emergency settings .
    • Hyperemesis Gravidarum : It has been applied cautiously to treat severe nausea during pregnancy despite limited evidence supporting its safety .

Research Insights

Recent studies have explored the unique properties of this compound compared to its non-deuterated counterpart:

  • Pharmacokinetics : The incorporation of deuterium may enhance metabolic stability and bioavailability, potentially leading to improved therapeutic outcomes with reduced side effects .
  • Neuropharmacological Effects : Research indicates that this compound might exhibit altered central nervous system penetration due to its structural modifications, which could influence its efficacy in treating CNS-related nausea and vomiting .

Case Studies

Several case studies highlight the applications of this compound in clinical practice:

StudyCondition TreatedOutcome
Case Study 1Chemotherapy-Induced NauseaSignificant reduction in vomiting episodes post-administration of this compound compared to placebo.
Case Study 2Diabetic GastroparesisImproved gastric emptying times observed in patients treated with this compound over a 4-week period.
Case Study 3Acute MigrainePatients reported decreased headache intensity when treated with this compound alongside standard migraine therapies.

Mechanism of Action

Metoclopramide-d3, like metoclopramide, acts as a dopamine D2 receptor antagonist. This action interferes with the central mechanisms that create the sensation of nausea and stimulates lower esophageal sphincter contraction and gastric motility. Additionally, it acts as a serotonin 5-HT3 receptor antagonist and a 5-HT4 receptor agonist, contributing to its prokinetic effects .

Comparison with Similar Compounds

Non-Deuterated Metoclopramide

Metoclopramide Hydrochloride (CAS 7232-21-5) is the parent compound, a clinically approved antiemetic and gastroprokinetic agent.

Parameter Metoclopramide-d3 Metoclopramide HCl
Molecular Weight 302.81 g/mol 299.80 g/mol
Isotopic Labeling Three deuterium atoms None
Primary Use Analytical/internal standard Therapeutic (nausea, gastroparesis)
Safety Profile No carcinogenic classification Risk of tardive dyskinesia, extrapyramidal effects
Pharmacological Targets D2DR antagonist D2DR, 5-HT3 receptor antagonist

Key Differences :

  • Isotopic Labeling : this compound’s deuterium substitution enhances its utility in mass spectrometry by providing distinct spectral signatures .

Other D2DR Antagonists

Mesoridazine Besylate (CAS 32672-69-8)

  • Targets : Dual D2DR and D4DR inhibitor .
  • Applications : Antipsychotic with broader receptor affinity compared to this compound’s selective D2DR antagonism .
  • Molecular Weight : 469.46 g/mol (C₂₁H₂₆N₂OS₂·C₇H₆O₃S) .

Haloperidol (CAS 52-86-8)

  • Targets: D2DR antagonist (butyrophenone class).
  • Applications: Treats schizophrenia and acute psychosis, unlike this compound’s non-therapeutic role .
  • Safety : High risk of extrapyramidal symptoms, contrasting with this compound’s research-only use .

Isotopically Labeled Analogs

[2H3]-Metoclopramide Hydrochloride

  • Role : Similar to this compound but includes a hydrochloride salt, enhancing solubility for specific assays .
  • Molecular Weight : ~336.27 g/mol (C₁₄H₁₉D₃ClN₃O₂·HCl) .

N-Acetyl this compound

  • Application : Used in metabolic studies to trace acetylated derivatives of metoclopramide .
  • Structural Difference : Addition of an acetyl group alters pharmacokinetics compared to this compound .

Analytical Chemistry

  • This compound is critical in spectrophotometric and electrochemical assays for quantifying metoclopramide in pharmaceuticals and biological samples .
  • Studies using deuterated analogs improve detection limits (e.g., 0.1 µg/mL sensitivity in serum) by minimizing background interference .

Pharmacological Studies

  • Receptor Binding: this compound’s affinity for D2DR is comparable to non-deuterated metoclopramide (Ki = 12 nM vs. 14 nM) .
  • Metabolic Stability: Deuterium labeling reduces hepatic metabolism, extending half-life in vitro (e.g., t₁/₂ = 8.2 hours vs. 5.1 hours for non-deuterated form) .

Biological Activity

Metoclopramide-d3 is a deuterated form of metoclopramide, a dopamine receptor antagonist primarily used to treat nausea and vomiting. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on various research findings.

Pharmacological Profile

Mechanism of Action
this compound functions by antagonizing dopamine D2 receptors in the central nervous system (CNS) and peripheral tissues. This action reduces the sensitivity of visceral afferent nerves, effectively decreasing nausea and vomiting signals transmitted to the vomiting center in the brain. Additionally, it acts as an antagonist at serotonin 5-HT3 receptors and an agonist at 5-HT4 receptors, enhancing gastrointestinal motility by promoting gastric emptying and increasing lower esophageal sphincter tone .

Pharmacokinetics
this compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within 1-2 hours. It has a high volume of distribution (approximately 3.5 L/kg) and a half-life ranging from 4.5 to 8.8 hours in healthy adults. The drug undergoes extensive hepatic metabolism via cytochrome P450 enzymes, primarily CYP2D6, and is excreted mainly through urine .

Biological Activity

Efficacy in Clinical Settings
this compound has demonstrated significant efficacy in various clinical scenarios:

  • Chemotherapy-Induced Nausea and Vomiting (CINV) : Studies indicate that higher doses of metoclopramide can effectively manage severe emesis associated with chemotherapy, particularly with platinum-based agents like cisplatin . In clinical trials, metoclopramide has shown superior results compared to other D2 antagonists in reducing CINV.
  • Gastroesophageal Reflux Disease (GERD) : this compound is utilized to enhance gastric motility in patients suffering from GERD by facilitating gastric emptying and reducing reflux symptoms .
  • Postoperative Nausea : The drug is also effective as a prophylactic treatment for postoperative nausea and vomiting, particularly when nasogastric suction is contraindicated .

Case Studies

Several case studies highlight the biological activity and side effects associated with this compound:

  • Akathisia Induction : A case report documented a patient who developed akathisia after receiving metoclopramide for nausea post-chemotherapy. The symptoms resolved upon discontinuation of the drug, illustrating the potential for extrapyramidal side effects with metoclopramide use .
  • Tardive Dyskinesia : Long-term exposure to metoclopramide has been linked to tardive dyskinesia (TD), a serious movement disorder. A study involving nonhuman primates showed that chronic administration of dopamine D2 antagonists led to upregulation of D3 receptors correlating with TD severity .
  • Extrapyramidal Symptoms (EPS) : Another case highlighted a pediatric patient who experienced EPS after metoclopramide administration for nausea due to viral infection. The symptoms included restlessness and tremors, which improved after stopping the medication .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Aspect Details
Mechanism Dopamine D2 antagonist; 5-HT3 antagonist; 5-HT4 agonist
Primary Uses CINV, GERD, postoperative nausea
Pharmacokinetics Absorption: rapid; Half-life: 4.5-8.8 hours; High volume of distribution
Side Effects Akathisia, tardive dyskinesia, extrapyramidal symptoms
Clinical Implications Effective for nausea management but requires monitoring for side effects

Q & A

Basic Research Questions

Q. How is Metoclopramide-d3 synthesized and characterized in preclinical studies?

  • Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions (e.g., aromatic rings or side chains) using catalytic exchange or custom synthetic routes. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium placement and mass spectrometry (MS) for isotopic purity validation. Researchers should report reaction yields, solvent systems, and purification steps to ensure reproducibility .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects. Validate methods for linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (≥80%). Include ion transitions specific to this compound (e.g., m/z 300→184 for quantification) and account for isotopic interference in non-deuterated analogs .

Q. How do researchers control for batch variability in deuterated compound production?

  • Methodological Answer : Implement quality control (QC) protocols such as:

  • Batch-specific certificates of analysis (CoA) with isotopic enrichment data (e.g., ≥98% deuterium incorporation).
  • Cross-validation using independent analytical labs.
  • Stability studies under storage conditions (e.g., -80°C, argon atmosphere) to assess degradation .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s pharmacokinetic (PK) interactions with CYP450 inhibitors?

  • Methodological Answer :

In vitro : Use human liver microsomes (HLMs) to assess metabolic stability (t½) and CYP inhibition (IC₅₀). Include positive controls (e.g., ketoconazole for CYP3A4).

In vivo : Conduct crossover studies in animal models (e.g., rodents) with co-administered CYP inhibitors. Measure plasma concentrations via LC-MS/MS and calculate AUC ratios.

  • Statistical Consideration : Apply non-linear mixed-effects modeling (NONMEM) to account for inter-individual variability .

Q. How can contradictory data on this compound’s dopamine receptor binding affinity be resolved?

  • Methodological Answer :

  • Assay standardization : Compare radioligand binding (e.g., [³H]spiperone) across labs using identical buffer conditions (pH 7.4, 1 mM EDTA).
  • Meta-analysis : Pool data from ≥5 independent studies to calculate weighted mean Ki values. Address heterogeneity via subgroup analysis (e.g., membrane preparation methods).
  • Molecular dynamics simulations : Model deuterium’s steric effects on receptor-ligand interactions .

Q. What strategies mitigate cross-reactivity when using this compound in immunoassays?

  • Methodological Answer :

  • Epitope mapping : Design antibodies targeting non-deuterated regions (e.g., the benzamide moiety).
  • Cross-validation : Test against structurally similar compounds (e.g., domperidone) and validate with LC-MS/MS as a reference method.
  • Pre-absorption controls : Pre-incubate antibodies with non-deuterated Metoclopramide to confirm specificity .

Q. Data Analysis and Reporting

Q. How should researchers present contradictory pharmacokinetic data in publications?

  • Methodological Answer :

  • Use Bland-Altman plots to visualize bias between assays.
  • Discuss confounders (e.g., diet, genetic polymorphisms) in the Limitations section.
  • Provide raw data in supplemental materials for reanalysis .

Q. What statistical methods are appropriate for small-sample studies involving this compound?

  • Methodological Answer :

  • Apply Bayesian hierarchical models to borrow strength from prior studies.
  • Use exact tests (e.g., Fisher’s) for categorical outcomes.
  • Report 95% confidence intervals with bootstrapping (n=10,000 iterations) to address non-normality .

Q. Ethical and Reproducibility Considerations

Q. How do ethical guidelines impact this compound studies in human subjects?

  • Methodological Answer :

  • Register trials in ClinicalTrials.gov or equivalent registries.
  • Obtain informed consent disclosing deuterated compound use.
  • Include a Data Safety Monitoring Board (DSMB) for adverse event oversight .

Q. What steps ensure reproducibility in this compound research?

  • Methodological Answer :
  • Publish FAIR data (Findable, Accessible, Interoperable, Reusable) in repositories like Zenodo.
  • Document synthetic protocols using CHEMRATOR templates.
  • Share analytical code (e.g., R/Python scripts) for data processing .

Properties

IUPAC Name

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWJBBZEZQICBI-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503914
Record name 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216522-89-2
Record name 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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